Welcome to the BenchChem Online Store!
molecular formula C13H16O4 B1268591 Tert-butyl 2-(4-formylphenoxy)acetate CAS No. 276884-77-6

Tert-butyl 2-(4-formylphenoxy)acetate

Cat. No. B1268591
M. Wt: 236.26 g/mol
InChI Key: TZONEPGXYVZUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06603029B1

Procedure details

366 g of dimethylformamide and 165.9 g (1.2 mol) of potassium carbonate were placed in a flask, followed by dropwise addition of 122 g (1 mol) of 4-hydroxybenzaldehyde. 181.2 g (1.2 mol) of t-butyl chloroacetate were added dropwise to the mixture at a temperature of 50° C. for two hours. After the addition, the mixture was stirred for two hours at a temperature of 50° C. and then another seven hours at a temperature of 70° C. The resulting reaction mixture was washed with 122 g of toluene and 662 g of water. 100 g of the solvent was removed from the mixture by distillation under reduced pressure and then 236 g of n-heptane were added to the distillation residue to effect crystallization. The resulting crystals were collected by filtration to provide 128.4 g of 4-t-butoxycarbonylmethoxybenzaldehyde having a purity of 99.9% as white crystals. FIG. 2 is an infrared absorption spectrum of the compound. The yield was 54%.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
181.2 g
Type
reactant
Reaction Step Two
Quantity
165.9 g
Type
reactant
Reaction Step Three
Quantity
366 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1.Cl[CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>CN(C)C=O>[C:21]([O:20][C:18]([CH2:17][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1)=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
181.2 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Step Three
Name
Quantity
165.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
366 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for two hours at a temperature of 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
another seven hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
at a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with 122 g of toluene and 662 g of water
CUSTOM
Type
CUSTOM
Details
100 g of the solvent was removed from the mixture by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
236 g of n-heptane were added to the distillation residue
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 128.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.